What are the physicochemical properties of (-)-Lyoniresinol 9'-O-glucoside?
What are the physicochemical properties of (-)-Lyoniresinol 9'-O-glucoside?
An In-depth Technical Guide to the Physicochemical Properties of (-)-Lyoniresinol 9'-O-glucoside
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and related data for (-)-Lyoniresinol 9'-O-glucoside. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
(-)-Lyoniresinol 9'-O-glucoside is a lignan glycoside, a class of naturally occurring polyphenols found in various plants. Lignans have attracted significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This document focuses on the specific physicochemical characteristics of the (-)-enantiomer of Lyoniresinol 9'-O-glucoside.
Physicochemical Properties
The fundamental physicochemical properties of (-)-Lyoniresinol 9'-O-glucoside are summarized in the table below. These properties are crucial for its identification, purification, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₈O₁₃ | [] |
| Molecular Weight | 582.60 g/mol | [] |
| Appearance | Powder | [][2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. The glycosidic moiety generally confers good water solubility. | [2][] |
| Storage | Should be protected from air and light and stored refrigerated or frozen (2-8 °C). For long-term storage, -20°C is recommended for the powder form, and -80°C for solutions. | [2][4] |
Table 1: General Physicochemical Properties of (-)-Lyoniresinol 9'-O-glucoside
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of (-)-Lyoniresinol 9'-O-glucoside.
| Spectral Data Type | Observed Values/Characteristics |
| UV-Vis Spectroscopy | While specific λmax values for the (-) enantiomer are not readily available, related lignan glycosides like lyoniside exhibit absorption maxima characteristic of the aromatic rings in their structure. |
| ¹H NMR Spectroscopy | Detailed proton NMR data is required for full structural confirmation. While a database entry for the ¹H NMR spectrum of the related (+)-enantiomer exists, specific chemical shifts and coupling constants for the (-)-enantiomer are not detailed in the readily available literature. |
| ¹³C NMR Spectroscopy | Carbon NMR data provides a detailed map of the carbon skeleton of the molecule and is crucial for unambiguous identification. Specific data for the (-)-enantiomer is not currently available in public databases. |
| Optical Rotation | The specific rotation is a critical parameter to distinguish between enantiomers. A quantitative value for (-)-Lyoniresinol 9'-O-glucoside is not specified in the reviewed literature. |
Table 2: Spectral Properties of (-)-Lyoniresinol 9'-O-glucoside
Experimental Protocols
Detailed experimental methodologies are fundamental for the reproducibility of scientific findings. The following sections outline typical protocols for the isolation and biological evaluation of lignans like (-)-Lyoniresinol 9'-O-glucoside.
Isolation and Purification of (-)-Lyoniresinol 9'-O-glucoside
(-)-Lyoniresinol 9'-O-glucoside, along with its (+)-enantiomer, has been isolated from the fresh sweet fruit of Averrhoa carambola[5]. A general workflow for the isolation of such compounds from a plant matrix is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.
Caption: General workflow for the isolation of (-)-Lyoniresinol 9'-O-glucoside.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The antioxidant activity of (-)-Lyoniresinol 9'-O-glucoside can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method measures the ability of the compound to scavenge the stable DPPH free radical.
Methodology:
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Preparation of DPPH Solution: A stock solution of DPPH (e.g., in methanol) is prepared to a specific concentration, resulting in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
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Sample Preparation: (-)-Lyoniresinol 9'-O-glucoside is dissolved in a suitable solvent (e.g., methanol) to prepare a series of dilutions.
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Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark for a specified period (e.g., 30 minutes).
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Measurement: The absorbance of the solutions is measured using a spectrophotometer at the λmax of DPPH.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
Caption: Workflow for the DPPH antioxidant assay.
Antimicrobial Activity Assessment: Broth Microdilution Method
The antimicrobial properties of (-)-Lyoniresinol 9'-O-glucoside against various microorganisms can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Methodology:
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Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
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Serial Dilution: A two-fold serial dilution of (-)-Lyoniresinol 9'-O-glucoside is prepared in a 96-well microtiter plate containing the broth medium.
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Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Caption: Workflow for the broth microdilution antimicrobial assay.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for (-)-Lyoniresinol 9'-O-glucoside. While fundamental properties such as molecular formula and weight are well-established, there is a need for more detailed, publicly available experimental data, particularly high-resolution NMR spectra, specific optical rotation, and a precise melting point. The provided experimental protocols offer a foundation for researchers working on the isolation and biological evaluation of this and related lignan glycosides. Further research into the specific biological activities and potential signaling pathways of (-)-Lyoniresinol 9'-O-glucoside is warranted to fully understand its therapeutic potential.
